3,4,5-Trichlorobiphenyl
Overview
Description
3,4,5-Trichlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Scientific Research Applications
Adsorption and Corrosion Inhibition
- Adsorption for Corrosion Protection: Some derivatives, like 4H-1,2,4-triazole derivatives, have been studied for their role in inhibiting corrosion and dissolution of metals in acid solutions. These compounds exhibit high inhibitive efficiency, suggesting potential applications in metal protection and industrial processes (Bentiss et al., 2007).
Environmental Degradation and Treatment
- Microbial Reductive Dechlorination: Studies have shown that specific bacterial cultures can reductively dechlorinate compounds like 2,3,4,5-tetrachlorobiphenyl to forms like 2,3,5-trichlorobiphenyl, which is an essential process in bioremediation of contaminated environments (Drenzek et al., 2001).
- Granular Activated Carbon and Microwave Regeneration: This approach is used for treating trichlorobiphenyl-contaminated soil-washing solutions. It involves adsorption by granular activated carbon and subsequent microwave regeneration, demonstrating an effective method for treating contaminated environments (Liu et al., 2007).
Structural and Chemical Analysis
- Halogen Bonding and Structural Modularity: The crystal structure of 3,4,5-trichlorophenol, a closely related compound, shows significant insights into halogen bonding and structural modularity, which is crucial for understanding the chemical behavior of such compounds (Mukherjee & Desiraju, 2011).
Photocatalytic Degradation
- Photocatalytic Degradation into Alkanes: The use of Ag nanoparticle decorated ZnO microspheres has been studied for the photocatalytic degradation of trichlorobiphenyl compounds into long-chain alkanes. This represents a novel pathway for environmental detoxification of these compounds (Deng et al., 2015).
Molecular Interaction Studies
- Quinoid Metabolites and Mutagenicity: Investigations into the mutagenicity of polychlorinated biphenyls (PCBs) have shown that their quinoid metabolites can induce gene mutations, revealing critical insights into their toxicological impacts (Zettner et al., 2007).
Electrochemical Reduction
- Regioselectivity in Electrochemical Reduction: Studies on the electrochemical reduction of trichlorobiphenyls have provided insights into the regioselectivity of this process, which is vital for understanding their environmental degradation and treatment (Boyarskii et al., 2018).
Ozone Oxidation in Wastewater Treatment
- Ozone Oxidation of Trichlorobiphenyls: The use of ozone oxidation for the treatment of wastewater containing trichlorobiphenyls shows effective degradation, highlighting an important method for treating PCB-contaminated water (Abbasi et al., 2020).
Safety And Hazards
Future Directions
Future research could focus on the degradation of 3,4,5-Trichlorobiphenyl and other PCBs in the environment. For example, one study measured the rate of dechlorination of a similar compound, 2,3,4,5-tetrachlorobiphenyl, by an organohalide respiring bacterium . Such research could help to develop more effective methods for the remediation of PCB-contaminated sites.
properties
IUPAC Name |
1,2,3-trichloro-5-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFZSQRJGZHMMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074176 | |
Record name | 3,4,5-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trichlorobiphenyl | |
CAS RN |
53555-66-1 | |
Record name | 3,4,5-Trichlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53555-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-TRICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TJ4JMT31P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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